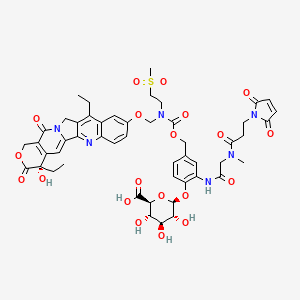

MAC glucuronide phenol-linked SN-38

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-[[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxymethyl-(2-methylsulfonylethyl)carbamoyl]oxymethyl]-2-[[2-[3-(2,5-dioxopyrrol-1-yl)propanoyl-methylamino]acetyl]amino]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H54N6O20S/c1-5-27-28-18-26(8-9-32(28)52-40-29(27)20-56-34(40)19-31-30(45(56)64)23-72-48(67)50(31,69)6-2)74-24-54(15-16-77(4,70)71)49(68)73-22-25-7-10-35(75-47-43(63)41(61)42(62)44(76-47)46(65)66)33(17-25)51-36(57)21-53(3)37(58)13-14-55-38(59)11-12-39(55)60/h7-12,17-19,41-44,47,61-63,69H,5-6,13-16,20-24H2,1-4H3,(H,51,57)(H,65,66)/t41-,42-,43+,44-,47+,50-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQSTTAUHYHYCV-GVAVQZEZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OCN(CCS(=O)(=O)C)C(=O)OCC6=CC(=C(C=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O)NC(=O)CN(C)C(=O)CCN8C(=O)C=CC8=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OCN(CCS(=O)(=O)C)C(=O)OCC6=CC(=C(C=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)NC(=O)CN(C)C(=O)CCN8C(=O)C=CC8=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H54N6O20S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1091.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of MAC Glucuronide Phenol-Linked SN-38: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of MAC (Monoclonal Antibody Conjugate) glucuronide phenol-linked SN-38. This novel antibody-drug conjugate (ADC) platform represents a sophisticated approach to targeted cancer therapy, leveraging tumor-specific antigen recognition for the precise delivery of the potent topoisomerase I inhibitor, SN-38. This document details the molecular interactions, cellular consequences, and the critical role of the β-glucuronidase-cleavable linker in achieving selective tumor cell cytotoxicity.

Introduction to MAC Glucuronide Phenol-Linked SN-38

This compound is an advanced ADC designed for the targeted delivery of SN-38, the highly active metabolite of irinotecan.[] The system consists of three key components:

-

A Monoclonal Antibody (MAC): This component provides specificity by targeting a tumor-associated antigen on the surface of cancer cells.

-

A β-Glucuronidase-Cleavable Linker: This linker connects the antibody to the cytotoxic payload and is engineered for stability in systemic circulation and selective cleavage within the tumor microenvironment.[][]

-

SN-38 Payload: A potent topoisomerase I inhibitor that induces DNA damage and apoptosis in rapidly dividing cells.[3][4][5] The SN-38 is attached to the linker via a phenol (B47542) group.[]

The strategic design of this ADC aims to maximize the therapeutic index by concentrating the cytotoxic payload at the tumor site, thereby minimizing systemic toxicity.[]

Mechanism of Action: From Systemic Circulation to Apoptosis

The therapeutic effect of this compound is achieved through a multi-step process that begins with systemic administration and culminates in the targeted destruction of cancer cells.

Targeted Delivery and Internalization

Following intravenous administration, the monoclonal antibody component of the ADC selectively binds to its target antigen on the surface of tumor cells. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the entire ADC into the cell. The ADC is then trafficked through the endosomal-lysosomal pathway.

Enzymatic Cleavage and Payload Release

Within the acidic environment of the lysosome, the β-glucuronide linker is exposed to high concentrations of the enzyme β-glucuronidase.[] This enzyme, which is often overexpressed in the tumor microenvironment and within lysosomes, specifically recognizes and hydrolyzes the glucuronide moiety of the linker.[][6] This enzymatic cleavage initiates the release of the active SN-38 payload directly into the cytoplasm of the cancer cell.[] The phenol-linked design of the conjugate allows for predictable cleavage kinetics and efficient payload activation.[]

Inhibition of Topoisomerase I and Induction of Apoptosis

Once released, SN-38, a potent small molecule, intercalates into the DNA and stabilizes the transient covalent complex between DNA and topoisomerase I.[3][4][5] Topoisomerase I is a critical enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[3] By trapping this "cleavable complex," SN-38 prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks.[3] When the DNA replication machinery encounters these stabilized complexes, the single-strand breaks are converted into permanent and lethal double-strand breaks.[3][4]

The resulting extensive DNA damage triggers a cascade of cellular responses, including cell cycle arrest, primarily in the S and G2 phases, and the activation of apoptotic pathways.[7] Key signaling molecules such as p53 and p21 are often upregulated in response to SN-38-induced DNA damage, leading to the activation of executioner caspases, such as caspase-3, and ultimately, programmed cell death.[4][8] SN-38 has also been shown to down-regulate the expression of anti-apoptotic proteins like p-Akt.[8]

Quantitative Data

The following tables summarize key quantitative data related to the activity and stability of SN-38 and related ADCs.

Table 1: In Vitro Cytotoxicity of SN-38 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) |

| L540cy | Hodgkin's Lymphoma | 113 ng/mL | Not Specified |

| Ramos | Burkitt's Lymphoma | 67 ng/mL | Not Specified |

| HeLa | Cervical Cancer | Varies (Dose-dependent) | 24, 48, 72 |

| SiHa | Cervical Cancer | Varies (Dose-dependent) | 24, 48, 72 |

| HCT116 | Colorectal Cancer | ~10 | 72 |

| HT-29 | Colorectal Cancer | ~50 | 72 |

| SW620 | Colorectal Cancer | ~20 | 72 |

Note: IC50 values can vary depending on the specific experimental conditions.

Table 2: In Vivo Efficacy of a SN-38 ADC (Sacituzumab Govitecan) in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Regimen | Outcome |

| Capan-1 | Pancreatic | Twice weekly for 4 weeks (i.p.) | Significant tumor growth inhibition |

| NCI-N87 | Gastric | Not specified | Significant tumor growth inhibition |

| Hep-G2 | Hepatoma | Not specified | Significant tumor growth inhibition |

| HuH-7 | Hepatoma | Not specified | Significant tumor growth inhibition |

Table 3: Stability of a SN-38 ADC in Mouse Serum

| Time (hours) | % Intact ADC Remaining |

| 0 | 100 |

| 24 | ~80 |

| 48 | ~65 |

| 72 | ~50 |

| 168 | ~20 |

Note: Data is for a comparable SN-38 ADC and may not be fully representative of a this compound.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the this compound ADC, free SN-38, and a non-targeting control ADC in cell culture medium. Replace the existing medium with the medium containing the test compounds. Include wells with untreated cells as a negative control.

-

Incubation: Incubate the plates for 72-96 hours at 37°C with 5% CO2.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

-

Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of the ADC in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously implant a human cancer cell line that expresses the target antigen into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers at regular intervals.

-

Treatment Administration: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC, this compound ADC). Administer the treatments intravenously at a specified dose and schedule.

-

Efficacy Assessment: Continue to monitor tumor volume and body weight of the mice throughout the study.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size or at a specified time point. Euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Plot the mean tumor volume over time for each treatment group to assess tumor growth inhibition.

ADC Stability in Plasma

Objective: To assess the stability of the ADC and the rate of premature drug release in plasma.

Protocol:

-

Incubation: Incubate the this compound ADC in plasma from different species (e.g., mouse, rat, human) at 37°C.

-

Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).

-

Sample Processing: At each time point, process the plasma samples to separate the ADC from plasma proteins. This can be achieved using methods like affinity chromatography with protein A/G beads to capture the antibody component.

-

Analysis by LC-MS: Analyze the intact ADC and any released SN-38 using liquid chromatography-mass spectrometry (LC-MS). This will allow for the quantification of the drug-to-antibody ratio (DAR) over time and the detection of free payload.

-

Data Analysis: Plot the average DAR over time to determine the stability of the ADC in plasma.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Signaling pathway of this compound.

Caption: Experimental workflow for ADC evaluation.

References

- 3. benchchem.com [benchchem.com]

- 4. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]

- 5. ClinPGx [clinpgx.org]

- 6. Beta-glucuronidase-mediated drug release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Akt signaling by SN-38 induces apoptosis in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of β-Glucuronidase in the Cleavage of Phenol-Linked SN-38: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of β-glucuronidase in the cleavage of the phenol-linked glucuronide of SN-38 (SN-38G), the active metabolite of the anticancer drug irinotecan (B1672180). Understanding this enzymatic reaction is paramount for optimizing irinotecan-based chemotherapies and developing novel drug delivery systems, such as antibody-drug conjugates (ADCs). This document provides a comprehensive overview of the metabolic pathways, quantitative enzymatic data, detailed experimental protocols, and visual representations of the key processes involved.

Introduction: The Metabolic Activation and Reactivation of SN-38

Irinotecan (CPT-11) is a prodrug that undergoes a complex metabolic pathway to exert its cytotoxic effects. Initially, it is converted by carboxylesterases to its active form, SN-38, a potent topoisomerase I inhibitor.[1][2][3] Subsequently, to facilitate its elimination from the body, SN-38 is detoxified in the liver through glucuronidation by UDP-glucuronosyltransferases (UGTs), primarily UGT1A1, to form the inactive, water-soluble SN-38 glucuronide (SN-38G).[4][5][6]

However, SN-38G can be reactivated in the gastrointestinal tract by β-glucuronidase enzymes produced by the gut microbiota.[7][8] This deconjugation process cleaves the glucuronic acid moiety from SN-38G, releasing the active and toxic SN-38. This reactivation is a major contributor to the dose-limiting gastrointestinal toxicity, particularly severe diarrhea, associated with irinotecan therapy.[7][8] Conversely, the targeted delivery of prodrugs that can be activated by β-glucuronidase present in the tumor microenvironment is a promising strategy in cancer therapy, notably in the context of ADCs.

Quantitative Data on β-Glucuronidase Activity

The enzymatic cleavage of SN-38G by β-glucuronidase is a critical parameter in understanding the pharmacokinetics and toxicity of irinotecan. While the reaction does not always follow classical Michaelis-Menten kinetics, with some studies reporting a linear relationship between substrate concentration and product formation, key kinetic parameters have been determined.[9]

| Enzyme Source | Substrate | Kinetic Parameter | Value | Reference |

| Human Colorectal Tumor Homogenates | SN-38 Glucuronide | Intrinsic Clearance (Vmax/Km) | 1.34 mL/min/mg protein | [9] |

Signaling Pathways

The cleavage of SN-38G by β-glucuronidase is a critical step in the metabolic pathway of irinotecan, leading to the regeneration of the active drug SN-38. Once liberated, SN-38 exerts its cytotoxic effects by inhibiting topoisomerase I, which leads to DNA damage and the activation of cell death pathways.

Irinotecan Metabolic Pathway

The following diagram illustrates the metabolic conversion of irinotecan to SN-38, its inactivation to SN-38G, and its subsequent reactivation by β-glucuronidase.

Caption: Metabolic pathway of irinotecan activation and deactivation.

SN-38 Mechanism of Action and Induced Cell Death Pathway

Upon its release, SN-38 targets topoisomerase I, leading to the stabilization of the topoisomerase I-DNA cleavable complex. This results in DNA single-strand breaks that are converted to double-strand breaks during DNA replication, triggering the DNA Damage Response (DDR) and ultimately leading to apoptosis.

Caption: SN-38 induced DNA damage and cell death pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of β-glucuronidase-mediated cleavage of SN-38G.

β-Glucuronidase Activity Assay (Fluorometric Method)

This protocol is adapted from commercially available kits and can be used to measure the activity of β-glucuronidase using a fluorogenic substrate. For specific measurement of SN-38G cleavage, the substrate would be replaced with SN-38G and the detection method would be HPLC-based as described in the next section.

Materials:

-

β-Glucuronidase Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)

-

Fluorogenic Substrate (e.g., 4-Methylumbelliferyl β-D-glucuronide - 4-MUG)

-

Purified β-glucuronidase or cell/tissue lysate

-

96-well black microplate

-

Fluorometric microplate reader (Excitation/Emission ~365/450 nm for 4-MU)

-

Stop Solution (e.g., 0.2 M Sodium Carbonate)

Procedure:

-

Prepare Standards: Prepare a standard curve of the fluorescent product (e.g., 4-Methylumbelliferone - 4-MU) in the assay buffer.

-

Sample Preparation: Prepare enzyme solution (purified enzyme or lysate) in assay buffer.

-

Reaction Setup: In a 96-well plate, add the enzyme sample to each well.

-

Initiate Reaction: Add the fluorogenic substrate solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop Reaction: Add the stop solution to each well.

-

Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths.

-

Calculation: Determine the concentration of the fluorescent product from the standard curve and calculate the enzyme activity (e.g., in pmol/min/mg of protein).

HPLC Method for Quantification of SN-38 and SN-38G

This protocol outlines a typical HPLC method for the simultaneous quantification of SN-38 and SN-38G in enzymatic assays.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with UV or fluorescence detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile (B52724)

-

SN-38 and SN-38G standards

-

Internal standard (e.g., Camptothecin)

-

Acetonitrile for protein precipitation

Procedure:

-

Sample Preparation:

-

Stop the enzymatic reaction at various time points by adding ice-cold acetonitrile (e.g., 2 volumes).

-

Add the internal standard.

-

Vortex and centrifuge to precipitate proteins.

-

Collect the supernatant for analysis.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient could be:

-

0-5 min: 20% B

-

5-15 min: 20-80% B

-

15-20 min: 80% B

-

20-25 min: 80-20% B (return to initial conditions)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 265 nm or fluorescence with excitation at ~380 nm and emission at ~556 nm.

-

-

Quantification:

-

Generate a standard curve for both SN-38 and SN-38G using known concentrations.

-

Calculate the concentration of SN-38 and SN-38G in the samples based on the peak areas relative to the internal standard and the standard curve.

-

Experimental Workflow for Kinetic Analysis

The following diagram outlines the general workflow for determining the kinetic parameters of β-glucuronidase with SN-38G.

Caption: Workflow for kinetic analysis of β-glucuronidase.

Conclusion

The enzymatic cleavage of phenol-linked SN-38G by β-glucuronidase is a double-edged sword in cancer therapy. While it is a major contributor to the gastrointestinal toxicity of irinotecan, it also presents a valuable mechanism for the targeted activation of anticancer prodrugs. A thorough understanding of the kinetics and pathways involved, as outlined in this guide, is essential for the rational design of safer and more effective cancer treatments. The provided data, protocols, and visual models serve as a foundational resource for researchers and drug developers in this dynamic field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 6. researchgate.net [researchgate.net]

- 7. Rapid deconjugation of SN-38 glucuronide and adsorption of released free SN-38 by intestinal microorganisms in rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. The in vitro metabolism of irinotecan (CPT-11) by carboxylesterase and β-glucuronidase in human colorectal tumours - PMC [pmc.ncbi.nlm.nih.gov]

Structural Characterization of a Phenol-Linked Glucuronide-SN-38 Drug-Linker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of a phenol-linked glucuronide SN-38 drug-linker, a critical component in the development of targeted cancer therapeutics such as Antibody-Drug Conjugates (ADCs) and potentially Molecular Glue-Antibody Conjugates (MACs). This document details the analytical methodologies, data interpretation, and underlying chemical principles necessary for the robust characterization of this potent cytotoxic payload conjugate.

Introduction

SN-38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor. Its clinical utility is enhanced through targeted delivery mechanisms, such as ADCs, which utilize a linker to attach SN-38 to a monoclonal antibody. The phenol-linked glucuronide linker system is designed for stability in systemic circulation and selective cleavage by β-glucuronidase, an enzyme often overexpressed in the tumor microenvironment. This targeted release mechanism aims to concentrate the cytotoxic payload at the tumor site, thereby increasing efficacy and reducing off-target toxicity.

The term "MAC" in "MAC glucuronide phenol-linked SN-38" likely refers to the broader concept of a Molecular Glue-Antibody Conjugate. Molecular glues are small molecules that induce or stabilize protein-protein interactions, often leading to the degradation of a target protein. In this context, the SN-38 drug-linker could be the cytotoxic payload of an antibody that also carries a molecular glue, or the term may be used more broadly to describe advanced antibody conjugates. This guide will focus on the structural characterization of the phenol-linked glucuronide-SN-38 moiety itself.

Physicochemical Properties

The fundamental physicochemical properties of the this compound are crucial for its handling, formulation, and biological activity.

| Property | Value | Source |

| Molecular Formula | C₅₀H₅₄N₆O₂₀S | [] |

| Molecular Weight | 1091.06 g/mol | [] |

| Appearance | Solid | [] |

| Solubility | Soluble in DMSO | [2][3] |

| Storage Conditions | -20°C to -80°C, protected from light | [2] |

Structural Elucidation: Key Analytical Techniques

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive structural characterization of the phenol-linked glucuronide SN-38 drug-linker.

Mass Spectrometry (MS)

Mass spectrometry is a primary technique for confirming the molecular weight and fragmentation pattern of the drug-linker conjugate.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: An Orbitrap or Time-of-Flight (TOF) mass spectrometer coupled with an electrospray ionization (ESI) source is recommended for high-resolution mass analysis.

-

Sample Preparation: Dissolve the compound in a suitable solvent such as DMSO to a concentration of approximately 1 mg/mL. Further dilute with methanol (B129727) or acetonitrile (B52724) to a final concentration of 1-10 µg/mL.

-

Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

-

MS Parameters (Positive Ion Mode):

-

Ion Source: Electrospray Ionization (ESI), positive mode

-

Capillary Voltage: 3.5-4.5 kV

-

Source Temperature: 100-150°C

-

Sheath Gas Flow Rate: 10-20 arbitrary units

-

Auxiliary Gas Flow Rate: 2-5 arbitrary units

-

Mass Range: m/z 100-2000

-

Resolution: > 60,000

-

-

Data Analysis: The expected monoisotopic mass for the protonated molecule [M+H]⁺ should be compared with the experimentally observed mass. The high resolution allows for the confirmation of the elemental composition. Fragmentation analysis (MS/MS) can be performed to confirm the connectivity of the SN-38, phenol (B47542) linker, and glucuronide components. A representative ESI-MS result for a similar phenol-linked SN-38 conjugate showed the expected molecular ion, confirming the successful synthesis.[4]

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 1091.3350 | To be determined experimentally |

| [M+Na]⁺ | 1113.3169 | To be determined experimentally |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the detailed structural elucidation of the molecule, providing information on the chemical environment of each proton and carbon atom.

Experimental Protocol: ¹H and ¹³C NMR

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0 to 200 ppm.

-

-

Data Analysis: The chemical shifts (δ) of the protons and carbons in the SN-38 moiety, the glucuronide, and the linker should be assigned. 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm the connectivity between protons and carbons. The presence of characteristic peaks for the aromatic protons of SN-38, the anomeric proton of the glucuronide, and the protons of the linker backbone will confirm the structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the drug-linker conjugate and can also be used for its purification.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in water.

-

B: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in acetonitrile.

-

-

Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 254 nm and 380 nm (for SN-38).

-

Data Analysis: The purity of the compound is determined by integrating the peak area of the main component relative to the total peak area. A successful synthesis should yield a product with >95% purity.

Mechanism of Action and Release

The therapeutic efficacy of an ADC containing this drug-linker relies on a multi-step process.

Caption: ADC mechanism of action from circulation to cell death.

Experimental Workflow for Characterization

The logical flow for the structural characterization of the synthesized drug-linker is outlined below.

Caption: Workflow for the synthesis and characterization of the drug-linker.

Conclusion

The structural characterization of this compound is a critical step in the development of novel antibody-drug conjugates. A multi-pronged analytical approach employing high-resolution mass spectrometry, NMR spectroscopy, and HPLC is essential for unambiguously confirming the identity, structure, and purity of this complex molecule. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to ensure the quality and consistency of their drug-linker conjugates, ultimately facilitating the advancement of more effective and targeted cancer therapies.

References

- 2. researchgate.net [researchgate.net]

- 3. Determination of irinotecan, SN‐38 and SN‐38 glucuronide using HPLC/MS/MS: Application in a clinical pharmacokinetic and personalized medicine in colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of MAC Glucuronide Phenol-Linked SN-38

This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and mechanisms of action of MAC glucuronide phenol-linked SN-38, a key component in the development of Antibody-Drug Conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals working in the field of targeted cancer therapy.

Introduction

This compound is a sophisticated drug-linker conjugate designed for the targeted delivery of SN-38, the highly potent active metabolite of irinotecan, to cancer cells.[] This system employs a cleavable linker strategy that leverages the tumor microenvironment for selective payload release. The conjugate consists of the cytotoxic agent SN-38, a glucuronide moiety, and a phenol-based linker system.[] This design ensures stability in systemic circulation and facilitates controlled, enzymatic release of SN-38 within tumor cells that overexpress β-glucuronidase.[]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, stability, and in vivo performance as part of an ADC. While some specific experimental data such as pKa and logP for the entire conjugate are not publicly available, key properties have been reported.

Table 1: Physicochemical Properties of this compound and its Components

| Property | This compound | SN-38 | SN-38 Glucuronide |

| CAS Number | 2246380-69-6[2][3] | 86639-52-3 | 136563-07-8 |

| Molecular Formula | C50H54N6O20S[2] | C22H20N2O5 | C28H28N2O11 |

| Molecular Weight | 1091.06 g/mol [2][3] | 392.4 g/mol | 568.5 g/mol |

| Solubility | Soluble in DMSO (≥ 5 mg/mL)[4][5] | Water: 0.29 mg/mL[6] | Soluble in DMSO and Methanol[7] |

| pKa (Predicted) | Not Available | Acidic: 9.66, Basic: 3.92[6] | Not Available |

| logP (Predicted) | Not Available | 2.73[6] | Not Available |

| Appearance | Solid Powder | Pale yellow crystalline solid | White to off-white solid |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of the specific this compound (CAS 2246380-69-6) are proprietary. However, this section outlines general methodologies for the synthesis of similar phenol-linked SN-38 glucuronides, and the characterization and analysis of SN-38 and its metabolites, which are fundamental to the development and evaluation of such ADCs.

General Synthesis of Phenol-Linked SN-38 Glucuronide

The synthesis of a phenol-linked SN-38 glucuronide typically involves a multi-step process. A common strategy is the Koenigs-Knorr reaction for the formation of the O-glucuronide.[8]

Protocol:

-

Protection of Glucuronic Acid: The carboxylic acid and hydroxyl groups of glucuronic acid are protected, and a glycosyl halide (e.g., bromide) is introduced.

-

Glycosylation: The protected glycosyl halide is coupled with the phenolic hydroxyl group of SN-38 in the presence of a promoter, such as a silver or mercury salt. This forms the O-glucuronide bond.

-

Deprotection: The protecting groups on the glucuronic acid moiety are removed to yield the final SN-38 glucuronide.

-

Linker Attachment: A linker with a reactive group for antibody conjugation is then attached to the SN-38 glucuronide molecule.

Characterization of SN-38 Conjugates

The characterization of SN-38 conjugates is essential to ensure purity, identity, and stability.

Protocol:

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized conjugate.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure and confirm the successful conjugation of the linker and SN-38.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is employed to determine the purity of the conjugate and to monitor the stability and release of SN-38.[10]

In Vitro Cytotoxicity Assay

The cytotoxic potential of the released SN-38 is a critical measure of the ADC's efficacy.

Protocol:

-

Cell Culture: Cancer cell lines with varying levels of the target antigen and β-glucuronidase are cultured in appropriate media.

-

Treatment: Cells are treated with serial dilutions of the ADC, free SN-38 (as a positive control), and a non-targeting ADC (as a negative control).

-

Incubation: The cells are incubated for a period of 72 hours.

-

Viability Assay: Cell viability is assessed using a standard method such as the MTT or XTT assay.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated to quantify the cytotoxic potency. The IC50 values for this compound have been reported as 113 ng/mL in L540cy cells and 67 ng/mL in Ramos cells.[][5]

Signaling Pathways and Mechanism of Action

The therapeutic effect of an ADC containing this compound is a multi-step process that begins with targeted delivery and culminates in cancer cell death.

ADC Internalization and Payload Release

The following diagram illustrates the general workflow of an ADC from binding to the target cell to the release of the cytotoxic payload.

SN-38 Mechanism of Action: Topoisomerase I Inhibition

Once released into the cytoplasm, SN-38 targets DNA topoisomerase I, a critical enzyme for DNA replication and repair. The inhibition of topoisomerase I leads to DNA damage and ultimately apoptosis.

The following diagram details the signaling pathway of SN-38's cytotoxic effect.

Conclusion

This compound represents a significant advancement in the field of antibody-drug conjugates. Its design allows for stable circulation and tumor-specific release of the potent cytotoxic agent SN-38, offering the potential for an improved therapeutic window. The physicochemical properties of this conjugate are tailored for its application in ADCs, and while some data remains proprietary, the available information underscores its suitability for targeted cancer therapy. The well-understood mechanism of action of SN-38 as a topoisomerase I inhibitor provides a solid foundation for its clinical development in the form of next-generation ADCs. Further research and clinical studies will continue to elucidate the full potential of this promising therapeutic platform.

References

- 2. This compound | 2246380-69-6 | WPD38069 [biosynth.com]

- 3. 2246380-69-6|this compound|BLD Pharm [bldpharm.com]

- 4. This compound - CAS:2246380-69-6 - KKL Med Inc. [m.kklmed.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glucuronidation of SN-38, the active metabolite of irinotecan, by human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

in vitro cytotoxicity of MAC glucuronide phenol-linked SN-38

An In-Depth Technical Guide on the In Vitro Cytotoxicity of MAC Glucuronide Phenol-Linked SN-38

Introduction

MAC (Maleimidocaproyl) glucuronide phenol-linked SN-38 is a key component in the development of antibody-drug conjugates (ADCs). It comprises the potent topoisomerase I inhibitor, SN-38, attached to a linker system designed for targeted cancer therapy. SN-38, the active metabolite of irinotecan, is 100 to 1,000 times more potent than its parent drug.[1][2][3] However, its clinical application is limited by poor solubility and toxicity.[2][4] The MAC glucuronide phenol-linked system addresses these challenges by ensuring stability in circulation and facilitating controlled, tumor-specific release of the cytotoxic payload.[]

This technical guide provides a comprehensive overview of the , its mechanism of action, relevant experimental protocols, and key data for researchers and drug development professionals. The linker is designed to be cleaved by the lysosomal enzyme β-glucuronidase, which is abundant in the tumor microenvironment, ensuring targeted drug release.[][6]

Mechanism of Action

The therapeutic strategy for an ADC utilizing the this compound system is predicated on a multi-step, targeted delivery process.[]

-

Targeting and Binding: An antibody, specific to a tumor-associated antigen on the cancer cell surface, delivers the conjugate to the target site.[]

-

Internalization: Upon binding, the entire ADC-antigen complex is internalized by the cancer cell, typically via endocytosis.[]

-

Lysosomal Trafficking: The complex is trafficked to the lysosome, an acidic intracellular organelle rich in degradative enzymes.[]

-

Enzymatic Cleavage: Within the lysosome, the β-glucuronidase enzyme recognizes and cleaves the glucuronide linker.[][6] This enzymatic release is highly specific to the lysosomal compartment.

-

Payload Release: Cleavage of the linker liberates the active SN-38 payload directly inside the target cell.[]

-

Cytotoxicity: Free SN-38, a potent DNA topoisomerase I inhibitor, binds to the topoisomerase I-DNA complex. This prevents the re-ligation of single-strand breaks, leading to double-strand DNA breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[2][7]

The pH-susceptible lactone ring of SN-38 is critical for its cytotoxic activity.[8][9] The design of this ADC system helps maintain the active, closed-lactone form until its release inside the cell.[]

Figure 1. Mechanism of action for an ADC with this compound.

Quantitative In Vitro Cytotoxicity Data

The cytotoxic potential of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The available data is summarized below.

| Cell Line | Cancer Type | IC50 (ng/mL) | Reference |

| L540cy | Hodgkin's Lymphoma | 113 | [][8][10][11] |

| Ramos | Burkitt's Lymphoma | 67 | [][8][10][11] |

Experimental Protocols

Detailed experimental procedures are crucial for the accurate assessment of in vitro cytotoxicity. Below are representative protocols for solution preparation and conducting a cell viability assay.

Preparation of Stock and Working Solutions

Proper solubilization is critical for accurate in vitro testing.

-

Stock Solution Preparation: A stock solution of this compound can be prepared in Dimethyl sulfoxide (B87167) (DMSO) at a concentration of 200 mg/mL.[10] Sonication may be recommended to ensure complete dissolution.[10]

-

Storage: The stock solution should be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[8]

-

-

Aqueous Working Solution Formulation (Example): For in vivo or certain in vitro applications, an aqueous formulation may be required. An example protocol is as follows:[8]

-

Take 100 µL of a 50.0 mg/mL DMSO stock solution.

-

Add to 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix again.

-

Add 450 µL of saline to bring the final volume to 1 mL. This yields a clear solution.[8]

-

In Vitro Cytotoxicity Assay (Representative Protocol)

This protocol describes a typical cell viability assay (e.g., MTT or SRB assay) to determine the IC50 value of the compound. The specific cell lines used were L540cy and Ramos.

Figure 2. General experimental workflow for an in vitro cytotoxicity assay.

Methodology:

-

Cell Culture:

-

Culture L540cy or Ramos cells in the appropriate medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

-

Cell Seeding:

-

Harvest cells during their logarithmic growth phase.

-

Perform a cell count and assess viability (e.g., using Trypan Blue).

-

Seed the cells into a 96-well microplate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

-

Incubate the plate overnight to allow cells to attach (for adherent cells) or acclimate (for suspension cells).

-

-

Compound Treatment:

-

Prepare a serial dilution of the this compound in culture medium. A typical concentration range might span from 0.1 ng/mL to 1000 ng/mL.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

-

Remove the old medium from the wells and add 100 µL of the prepared drug dilutions.

-

Incubate the plate for a specified period, typically 72 hours.

-

-

Viability Assessment (Example with SRB - Sulforhodamine B):

-

After incubation, gently fix the cells by adding 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Wash the plates five times with tap water and allow them to air dry completely.

-

Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

-

Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

-

Measure the absorbance (Optical Density) at 510 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the drug concentration.

-

Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope).

-

Conclusion

The this compound is a potent cytotoxic agent when released from its ADC construct. The available in vitro data demonstrates significant activity against hematological cancer cell lines like L540cy and Ramos.[8][11] Its mechanism, relying on specific enzymatic cleavage by β-glucuronidase within tumor cells, provides a robust platform for targeted cancer therapy.[] The protocols outlined in this guide offer a foundational framework for researchers to conduct further investigations into the efficacy and applications of this promising ADC payload-linker system.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibitory effects of NSAID-conjugated SN-38 on the viability of A549 Non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]

- 4. Disulfide Bond-Based SN38 Prodrug Nanoassemblies with High Drug Loading and Reduction-Triggered Drug Release for Pancreatic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cancer chemotherapy: a SN-38 (7-ethyl-10-hydroxycamptothecin) glucuronide prodrug for treatment by a PMT (Prodrug MonoTherapy) strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | TargetMol [targetmol.com]

- 11. This compound - Immunomart [immunomart.com]

An In-depth Technical Guide to the SN-38 Gluronidation Pathway in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

SN-38, the active metabolite of the chemotherapeutic agent irinotecan (B1672180), is a potent topoisomerase I inhibitor. Its efficacy is significantly modulated by the glucuronidation pathway, a critical detoxification process that converts SN-38 into its inactive form, SN-38 glucuronide (SN-38G). This pathway, primarily mediated by UDP-glucuronosyltransferases (UGTs), plays a pivotal role in determining both the therapeutic efficacy and the toxicity profile of irinotecan. Inter-individual variability in the activity of these enzymes, largely due to genetic polymorphisms, and differential expression in tumor cells, can lead to significant differences in patient outcomes. This technical guide provides a comprehensive overview of the SN-38 glucuronidation pathway in cancer cells, including the key enzymes involved, their genetic variations, regulatory mechanisms, and detailed experimental protocols for their study.

The SN-38 Glucuronidation Pathway

The metabolic journey of irinotecan to its inactive form is a multi-step process. Irinotecan, a prodrug, is first converted to the highly active SN-38 by carboxylesterases (CES).[1] Subsequently, SN-38 undergoes glucuronidation, a phase II metabolic reaction, where a glucuronic acid moiety is attached to SN-38, forming the water-soluble and inactive SN-38G.[1] This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). The resulting SN-38G is then eliminated from the body, primarily through biliary excretion.[1]

Key Enzymes in SN-38 Glucuronidation

Several UGT isoforms have been identified to be involved in the glucuronidation of SN-38, with UGT1A1 being the most prominent.[2][3][4] Other isoforms, including UGT1A9 and UGT1A10, also contribute to this process, particularly in extrahepatic tissues like the gastrointestinal tract.[2][4][5] The relative contribution of each isoform can vary depending on the tissue and the individual's genetic makeup.

Genetic Polymorphisms and Their Impact

Genetic variations within the UGT1A1 gene are a major determinant of SN-38 glucuronidation capacity and, consequently, irinotecan-related toxicity. The most well-characterized polymorphism is the UGT1A128 allele, which involves a variable number of TA repeats in the promoter region of the gene.[1] Individuals homozygous for the UGT1A128 allele (7/7 genotype) have reduced UGT1A1 expression, leading to decreased SN-38 glucuronidation and an increased risk of severe neutropenia and diarrhea when treated with irinotecan.[1][6] Other less common variants in the UGT1A1 coding region, such as G71R (UGT1A16), P229Q (UGT1A17), and Y486D (UGT1A1*27), have also been shown to decrease enzyme activity.[7]

Quantitative Data on SN-38 Glucuronidation

The following tables summarize key quantitative data related to the kinetics of SN-38 glucuronidation and the inhibitory effects of various compounds.

Table 1: Kinetic Parameters of SN-38 Glucuronidation by UGT Isoforms

| UGT Isoform | System | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| UGT1A1 | Human Liver Microsomes | 17-20 | 60-75 | [3] |

| UGT1A1 (Wild-Type) | COS-1 cells | 11.5 | Not specified | [7] |

| UGT1A1 (G71R variant) | COS-1 cells | 14.0 | Not specified | [7] |

| UGT1A1 (P229Q variant) | COS-1 cells | 18.0 | Not specified | [7] |

| UGT1A1 (Y486D variant) | COS-1 cells | 63.5 | Not specified | [7] |

| UGT1A9 | Recombinant | Exhibits substrate inhibition | Not applicable | [4] |

| UGT1A10 | Recombinant | Not specified | Not specified | [2] |

Table 2: IC50 Values of Inhibitors for SN-38 Glucuronidation

| Inhibitor | UGT Isoform | System | IC50 (µM) | Reference |

| Nilotinib | UGT1A1 | Human Liver Microsomes | 0.286 (Ki) | [8] |

| Gefitinib | UGT1A1 | Not specified | Not specified | [9] |

| Lapatinib | UGT1A1 | Not specified | Not specified | [9] |

| Δ9-tetrahydrocannabinol (THC) | UGT1A9 | Recombinant | 0.45 | [2] |

| Cannabinol (CBN) | UGT1A9 | Recombinant | 0.51 | [2] |

Table 3: UGT1A1 Expression in Cancer Cell Lines

| Cell Line | Cancer Type | UGT1A1 mRNA Expression (Relative) | UGT1A1 Protein Expression | Reference |

| Caco-2 | Colorectal | Present | Correlates with activity | [10] |

| HT-29 | Colorectal | Present | Not specified | [10] |

| HepG2 | Liver | Present | Not specified | [10] |

| KM12C | Colon | Not specified | Decreased after SN-38 exposure | [11] |

| KM12SM | Colon | Not specified | Decreased after SN-38 exposure | [11] |

| KM12L4a | Colon | Not specified | Decreased after SN-38 exposure | [11] |

Regulation of UGT1A1 Expression in Cancer Cells

The expression of UGT1A1 in cancer cells is a complex process regulated at the transcriptional level by various nuclear receptors and transcription factors. Key regulators include the Pregnane X Receptor (PXR), the Aryl Hydrocarbon Receptor (AhR), Hepatocyte Nuclear Factor 1 alpha (HNF1α), and Upstream Stimulatory Factors (USF).[12][13] The activity of these transcription factors can be influenced by xenobiotics, endogenous ligands, and the inflammatory microenvironment of the tumor.

Epigenetic modifications, such as DNA methylation of the UGT1A1 promoter, also play a crucial role in regulating its expression.[13] Hypermethylation of the promoter region is associated with reduced UGT1A1 transcription and increased sensitivity of colorectal cancer cells to SN-38.[14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the SN-38 glucuronidation pathway.

Cell Culture

-

Caco-2 and HT-29 Cell Co-culture:

-

Seed Caco-2 and HT-29 cells at a ratio of 70:30 or 90:10 onto semi-permeable inserts (e.g., Transwell®).[13][15]

-

Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.[13]

-

Maintain the cultures for 21 days to allow for differentiation and formation of a polarized monolayer.[13] The medium should be changed every 2-3 days.

-

Microsome Isolation from Cultured Cells

-

Harvest cultured cells (approximately 2 x 10^7 cells).

-

Wash the cell pellet with ice-cold PBS and centrifuge at 700 x g for 5 minutes at 4°C.

-

Resuspend the pellet in homogenization buffer (e.g., 0.25 M sucrose, 5 mM HEPES, pH 7.4).[16][17]

-

Homogenize the cell suspension using a Dounce homogenizer with 10-15 strokes on ice.[17][18]

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove nuclei and mitochondria.

-

Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

-

Resuspend the microsomal pellet in a suitable storage buffer (e.g., phosphate (B84403) buffer with glycerol) and store at -80°C.

In Vitro SN-38 Glucuronidation Assay

-

Prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), MgCl₂, a detergent (e.g., Brij 58), and UDP-glucuronic acid (UDPGA).[3][19]

-

Add the microsomal protein (from liver tissue or cultured cells) to the reaction mixture.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding SN-38.

-

Incubate at 37°C for a specified time (e.g., 60 minutes). The reaction should be linear over this period.

-

Terminate the reaction by adding ice-cold acetonitrile (B52724).

-

Centrifuge to precipitate proteins and collect the supernatant for HPLC analysis.

HPLC Analysis of SN-38 and SN-38G

-

Chromatographic System: A reverse-phase HPLC system with fluorescence detection is typically used.[3][20][21]

-

Column: A C18 column (e.g., Agilent Zorbax SB-C18, 4.6 mm x 250 mm, 5 µm) is suitable for separation.[20]

-

Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., NaH₂PO₄, pH 3.1) is commonly employed.[20]

-

Detection: Fluorescence detection with excitation at approximately 370 nm and emission at approximately 530 nm provides high sensitivity for both SN-38 and SN-38G.[19]

-

Quantification: Concentrations are determined by comparing the peak areas of the analytes to those of a standard curve. Camptothecin can be used as an internal standard.[22]

UGT1A1*28 Genotyping by PCR

-

DNA Extraction: Isolate genomic DNA from whole blood or other patient samples.

-

PCR Amplification: Amplify the promoter region of the UGT1A1 gene using specific primers flanking the (TA)n repeat region.[23][24]

-

Forward Primer Example: 5'-GTCACGTGACACAGTCAAAC-3'

-

Reverse Primer Example: 5'-TTTGCTCCTGCCAGAGGTT-3'

-

-

PCR Conditions:

-

Initial denaturation: 95°C for 5 minutes.

-

35-40 cycles of:

-

Denaturation: 94°C for 30 seconds.

-

Annealing: 58-62°C for 40 seconds.

-

Extension: 72°C for 40 seconds.

-

-

Final extension: 72°C for 10 minutes.[24]

-

-

Fragment Analysis: Separate the PCR products based on size using capillary electrophoresis. The size of the fragment will indicate the number of TA repeats, allowing for the determination of the genotype (1/1, 1/28, or 28/28).[25]

Luciferase Reporter Assay for UGT1A1 Promoter Activity

-

Construct Preparation: Clone the UGT1A1 promoter region containing the TATA box and regulatory elements upstream of a luciferase reporter gene in an expression vector (e.g., pGL3-Basic).[12][26]

-

Cell Transfection: Transfect the reporter construct into a suitable cell line (e.g., HepG2 or Caco-2) using a standard transfection reagent. Co-transfect with a control vector expressing Renilla luciferase for normalization.

-

Treatment: Treat the transfected cells with potential inducers or inhibitors of UGT1A1 expression.

-

Luciferase Assay: After a suitable incubation period (e.g., 24-48 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized luciferase activity in treated cells to that in control cells to determine the effect on UGT1A1 promoter activity.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic pathway of irinotecan activation and SN-38 detoxification.

Caption: Transcriptional regulation of the UGT1A1 gene.

Caption: Experimental workflow for an in vitro SN-38 glucuronidation assay.

Conclusion

The SN-38 glucuronidation pathway is a critical determinant of the efficacy and toxicity of irinotecan therapy. A thorough understanding of the enzymes involved, their genetic variability, and the mechanisms regulating their expression in cancer cells is essential for optimizing treatment strategies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to personalize irinotecan therapy and develop novel strategies to overcome drug resistance. Further research into the complex interplay between different UGT isoforms and the tumor microenvironment will continue to refine our ability to predict patient outcomes and improve the therapeutic index of this important anticancer agent.

References

- 1. Irinotecan Therapy and UGT1A1 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Glucuronidation of SN-38, the active metabolite of irinotecan, by human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Insights into SN-38 Glucuronidation: Evidence for the Important Role of UDP Glucuronosyltransferase 1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. UGT1A10 is responsible for SN-38 glucuronidation and its expression in human lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. All You Need to Know About UGT1A1 Genetic Testing for Patients Treated With Irinotecan: A Practitioner-Friendly Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glucuronidation of 7-ethyl-10-hydroxycamptothecin (SN-38), an active metabolite of irinotecan (CPT-11), by human UGT1A1 variants, G71R, P229Q, and Y486D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Expression of UGT1A1 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. portlandpress.com [portlandpress.com]

- 12. Development of a UGT1A1 reporter gene assay for induction studies: correlation between reporter gene data and regulation of UGT1A1 in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Co-cultivation of Caco-2 and HT-29MTX - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Preparation of intact microsomes from cultured mammalian H4IIE cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. abcam.cn [abcam.cn]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Sensitive HPLC-fluorescence method for irinotecan and four major metabolites in human plasma and saliva: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]

- 23. UGT1A1 Gene Polymorphisms in Patients with Small Cell Lung Cancer Treated with Irinotecan‐Platinum Doublet Chemotherapy and Their Association with Gastrointestinal Toxicity and Overall Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Rapid detection of the irinotecan‐related UGT1A1*28 polymorphism by asymmetric PCR melting curve analysis using one fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]

- 25. UGT1A1 Promoter Genotyping | MLabs [mlabs.umich.edu]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide on MAC Glucuronide Phenol-Linked SN-38 as an ADC Payload

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antibody-Drug Conjugates (ADCs) have emerged as a transformative class of cancer therapeutics, designed to merge the target specificity of monoclonal antibodies with the high potency of cytotoxic agents. The efficacy and safety of an ADC are critically dependent on the synergistic interplay between its three core components: the antibody, the cytotoxic payload, and the linker. This technical guide provides a comprehensive overview of a specific payload-linker system: MAC glucuronide phenol-linked SN-38.

SN-38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor. Its direct use as a systemic agent is limited by poor solubility and severe toxicity. By incorporating SN-38 into an ADC framework, its therapeutic window can be significantly widened. The MAC glucuronide phenol-linked system is an advanced, enzyme-cleavable linker technology designed for optimal stability in systemic circulation and efficient, targeted release of SN-38 within the tumor microenvironment. This document details the mechanism of action, presents available quantitative data, outlines key experimental protocols for evaluation, and provides visual diagrams of the critical pathways and workflows associated with this promising ADC payload.

Mechanism of Action

The therapeutic strategy of an ADC built with this compound involves a multi-step, targeted process designed to maximize efficacy at the tumor site while minimizing off-target toxicity.

-

Targeted Delivery : The ADC circulates in the bloodstream, where the glucuronide linker provides high stability. The monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of cancer cells.

-

Internalization : Following binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis, and trafficked into intracellular vesicles.[][2]

-

Lysosomal Processing and Payload Release : The vesicles mature into lysosomes, which have an acidic environment (pH 4.5-5.0) and are rich in various enzymes.[3] Within the lysosome, the enzyme β-glucuronidase, which is often overexpressed in tumor tissues, recognizes and cleaves the glucuronide moiety from the linker.[][4]

-

Self-Immolation and SN-38 Activation : The cleavage of the glucuronide triggers a rapid, self-immolative cascade through the phenolic spacer, leading to the release of the SN-38 payload in its active, closed-lactone form.[] The acidic environment of the lysosome further favors the stability of this active lactone configuration.[3][5]

-

Topoisomerase I Inhibition : The released SN-38 diffuses from the lysosome into the nucleus, where it exerts its cytotoxic effect. It intercalates into the DNA-topoisomerase I complex, stabilizing this transient "cleavable complex."[6][7]

-

DNA Damage and Apoptosis : During the S-phase of the cell cycle, the collision of the DNA replication fork with this stabilized complex results in the conversion of transient single-strand breaks into permanent, lethal double-strand DNA breaks.[4][8] This extensive DNA damage activates the DNA Damage Response (DDR) network, leading to cell cycle arrest and ultimately triggering apoptosis (programmed cell death), characterized by the activation of caspases and cleavage of PARP.[6][9][10]

Visualization of the Mechanism of Action

Quantitative Data

The potency of ADCs is typically assessed through in vitro cytotoxicity assays, which determine the concentration required to inhibit cancer cell growth by 50% (IC50). The following tables summarize the available data for this compound and comparative data for the free payload.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Histology | IC50 (ng/mL) | Reference |

| L540cy | Hodgkin's Lymphoma | 113 | [11][12][13] |

| Ramos | Burkitt's Lymphoma | 67 | [11][12][13] |

Table 2: Comparative In Vitro Potency of Free SN-38 Payload

| Cell Line | Histology | IC50 (nM) | Reference |

| Various | Multiple Origins | 1.0 - 6.0 | [10] |

| SKOV-3 | Ovarian | 10.7 | [14] |

| BT474 HerDR | Breast | 7.3 | [14] |

| MDA-MB-231 | Breast | 38.9 | [14] |

| MCF-7 | Breast | 14.4 | [14] |

Note: The data in Table 1 refers to the complete drug-linker conjugate, while Table 2 refers to the free SN-38 payload. Direct comparison is challenging without knowing the specific antibody and drug-to-antibody ratio (DAR) used for the conjugates in Table 1.

A key study by Lau et al. demonstrated that stabilizing the lactone ring of SN-38 is not essential for ADC efficacy.[5] The study compared an ADC with a phenol-linked SN-38 (which allows equilibrium between active lactone and inactive carboxylate forms) to one with a lactone-stabilized linker. The in vitro cytotoxicity, pharmacokinetic properties, and in vivo efficacy of the two ADCs were found to be "indistinguishable," suggesting that ADC processing within the acidic environment of intracellular vesicles effectively delivers SN-38 in its active form regardless of the linker's effect on lactone stability.[3][5]

Experimental Protocols

The preclinical evaluation of a this compound ADC follows a standardized workflow to determine its stability, potency, and efficacy.

ADC Conjugation and Characterization

This protocol describes a general method for conjugating the this compound to an antibody. The "MAC" moiety typically refers to a maleimidocaproyl group, which reacts with free thiols.

-

Antibody Reduction : Partially reduce the interchain disulfide bonds of the monoclonal antibody using a mild reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate free sulfhydryl (-SH) groups. The amount of TCEP is carefully controlled to achieve a target drug-to-antibody ratio (DAR).

-

Linker-Payload Conjugation : Add the this compound, dissolved in an organic co-solvent like DMSO, to the reduced antibody solution. The maleimide (B117702) group on the linker reacts with the antibody's free sulfhydryl groups to form a stable thioether bond.

-

Purification : Remove unconjugated linker-payload and other impurities from the ADC solution using purification methods such as size exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

Characterization :

-

DAR Determination : Measure the average number of SN-38 molecules per antibody using techniques like Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

-

Aggregation Analysis : Quantify the percentage of aggregates in the final ADC product using Size Exclusion Chromatography (SEC).

-

Purity and Identity : Confirm the integrity and identity of the ADC using SDS-PAGE and mass spectrometry.

-

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This protocol is used to determine the IC50 value of the ADC against target cancer cell lines.[15][16]

-

Cell Seeding : Plate cancer cells (e.g., L540cy, Ramos) in 96-well microplates at a predetermined optimal density and allow them to adhere overnight.

-

ADC Treatment : Prepare serial dilutions of the ADC, unconjugated antibody, and free SN-38 payload in culture medium. Add the diluted compounds to the appropriate wells. Include untreated cells as a negative control.

-

Incubation : Incubate the plates for a period of 72 to 120 hours at 37°C in a 5% CO₂ incubator.

-

Viability Assessment :

-

Add a tetrazolium salt reagent (e.g., MTT or XTT) to each well.

-

Incubate for 2-4 hours to allow viable cells to metabolize the salt into a colored formazan (B1609692) product.

-

If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[15]

-

-

Data Acquisition : Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).

-

Analysis : Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[15]

In Vivo Tumor Xenograft Efficacy Study

This protocol evaluates the anti-tumor activity of the ADC in a living organism.[17][18]

-

Model Establishment : Subcutaneously implant human cancer cells (e.g., a cell line expressing the target antigen) into the flank of immunocompromised mice (e.g., athymic nude or NOD-scid mice).[17]

-

Tumor Growth and Randomization : Monitor tumor growth. When tumors reach a specified average volume (e.g., 100-200 mm³), randomize the mice into treatment groups (typically n=5-10 mice per group).

-

Treatment Administration : Administer the ADC, vehicle control, and other control articles (e.g., unconjugated antibody) via intravenous (i.v.) injection. Dosing can be a single administration or a multi-dose regimen.

-

Monitoring :

-

Measure tumor volumes with calipers 2-3 times per week.

-

Monitor animal body weight and overall health as indicators of toxicity.

-

-

Endpoint and Analysis : The study concludes when tumors in the control group reach a predetermined maximum size. Efficacy is evaluated by comparing the tumor growth inhibition (TGI) between the treated and control groups. Kaplan-Meier survival analysis may also be performed.[17]

Visualization of the ADC Evaluation Workflow

SN-38 Signaling Pathway

The ultimate cytotoxic effect of the ADC is driven by the intracellular activity of the released SN-38 payload. The pathway is initiated by the inhibition of Topoisomerase I and culminates in the activation of apoptotic signaling.

-

Top1-DNA Complex Formation : Topoisomerase I (Top1) relieves DNA supercoiling by creating a transient single-strand break, forming a covalent intermediate with the 3' end of the DNA.[6]

-

SN-38 Traps the Complex : SN-38 binds to this Top1-DNA complex, preventing the re-ligation of the DNA strand. This forms a stabilized ternary complex.[8]

-

Replication Fork Collision : As the cell enters the S-phase for DNA replication, the advancing replication fork collides with the trapped ternary complex.[7]

-

Double-Strand Break (DSB) Formation : This collision leads to the irreversible conversion of the single-strand nick into a highly toxic double-strand break.[4]

-

DNA Damage Response (DDR) Activation : The DSBs are recognized by cellular machinery, activating key DDR kinases like ATM and ATR. This leads to the phosphorylation and activation of downstream effectors such as Chk1 and p53.[6][8]

-

Cell Cycle Arrest & Apoptosis : The DDR activation results in cell cycle arrest, primarily in the S and G2 phases, to allow time for DNA repair.[9] If the damage is too extensive to be repaired, the cell is directed to undergo apoptosis. This involves the activation of effector caspases (e.g., Caspase-3) and the cleavage of substrates like PARP, leading to the systematic dismantling of the cell.[9][10]

Visualization of the SN-38 Signaling Pathway

References

- 2. Factors affecting the in vivo lactone stability and systemic clearance of the lipophilic camptothecin analogue AR-67 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ClinPGx [clinpgx.org]

- 5. Lactone Stabilization is Not a Necessary Feature for Antibody Conjugates of Camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. hemonc.medicine.ufl.edu [hemonc.medicine.ufl.edu]

- 8. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]

- 9. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound - Immunomart [immunomart.com]

- 13. This compound | TargetMol [targetmol.com]

- 14. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 17. benchchem.com [benchchem.com]

- 18. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]

An In-depth Technical Guide to the Enzymatic Release of SN-38 from Glucuronide Linkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic processes governing the release of SN-38, the active metabolite of the chemotherapeutic agent irinotecan (B1672180) (CPT-11), from its inactive glucuronide conjugate, SN-38G. Understanding this bioactivation is critical for optimizing therapeutic efficacy and managing the dose-limiting toxicities associated with irinotecan therapy.

Introduction: The Irinotecan-SN-38 Axis

Irinotecan (CPT-11) is a water-soluble prodrug widely used in the treatment of various cancers, most notably metastatic colorectal cancer.[1][2][3] Its potent antitumor activity is not inherent but is realized upon its conversion to the active metabolite, SN-38 (7-ethyl-10-hydroxycamptothecin).[4][5][6] SN-38 is a powerful inhibitor of DNA topoisomerase I, an enzyme essential for relaxing DNA supercoils during replication and transcription.[7][8] By stabilizing the complex between topoisomerase I and DNA, SN-38 leads to irreversible double-strand breaks in replicating cells, ultimately triggering apoptosis.[7][8]

The clinical utility of irinotecan is, however, complicated by a complex metabolic pathway that involves both activation and detoxification. A key step in this pathway is the detoxification of SN-38 in the liver via glucuronidation, forming SN-38 glucuronide (SN-38G).[5][9] This inactive and more water-soluble conjugate is then excreted into the gastrointestinal tract via the bile.[8][10] The crucial event, and the focus of this guide, is the subsequent reactivation of SN-38 in the gut lumen through the enzymatic cleavage of the glucuronide linker by β-glucuronidases, enzymes produced by the intestinal microflora.[10][11][12][13] This localized release of SN-38 is a double-edged sword: it can contribute to the drug's antitumor efficacy but is also the primary cause of severe, dose-limiting diarrhea.[10][11][14]

The Metabolic Journey: From Prodrug to Active Agent and Back

The metabolic conversion of irinotecan is a multi-step process involving several key enzymes primarily located in the liver and gut.

-

Activation: Irinotecan is hydrolyzed by carboxylesterase (CES) enzymes, predominantly CES2, to form the active SN-38.[4][5][15] This conversion is relatively inefficient, with less than 10% of the parent drug being activated.[2]

-

Detoxification/Inactivation: The highly potent SN-38 is then rapidly inactivated in the liver through glucuronidation. Uridine diphosphate-glucuronosyltransferase (UGT) enzymes, particularly UGT1A1, attach a glucuronic acid moiety to SN-38, forming the inactive SN-38G.[5][8][9]

-

Excretion: SN-38G is transported from the liver and excreted into the intestines through the bile.[10]

-

Reactivation: In the intestinal lumen, β-glucuronidase enzymes produced by commensal gut bacteria hydrolyze the glucuronide bond on SN-38G, releasing the active SN-38.[10][11][12] This deconjugation is a critical step, as the regenerated SN-38 can damage the intestinal mucosa, leading to severe diarrhea.[13][16]

dot

Caption: Metabolic pathway of Irinotecan (CPT-11).

The Key Enzyme: β-Glucuronidase

β-Glucuronidase (GUS) is a lysosomal enzyme in humans but is also expressed by a variety of bacteria that constitute the gut microbiome, including species from the genera Bacteroides, Clostridium, and Escherichia.[10][12] Bacterial β-glucuronidase plays a significant role in the enterohepatic circulation of many substances, including drugs, by cleaving glucuronide conjugates that have been excreted in the bile.[17] In the context of irinotecan therapy, this enzymatic activity directly leads to the regeneration of toxic SN-38 in the gut.[13] The level of bacterial β-glucuronidase activity can vary significantly between individuals, potentially contributing to the wide interpatient variability in irinotecan-induced diarrhea.[18]

Downstream Signaling: How SN-38 Induces Apoptosis

Once released, SN-38 exerts its cytotoxic effects by targeting Topoisomerase I (Top1). The binding of SN-38 stabilizes the Top1-DNA "cleavable complex," which prevents the re-ligation of the single-strand breaks created by the enzyme.[8] When a DNA replication fork collides with this stabilized complex, it results in a lethal, irreversible double-strand break.[7][8] This DNA damage triggers a cellular response cascade, primarily through the p53 pathway, leading to cell cycle arrest and apoptosis.[19][20][21][22]

Key events in the SN-38-induced apoptotic pathway include:

-